molecular formula C7H2BrF5 B2676310 1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene CAS No. 2248347-13-7

1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene

Cat. No.: B2676310
CAS No.: 2248347-13-7
M. Wt: 260.989
InChI Key: FMKYBFZRVGKQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene is an organic compound with the molecular formula C7H2BrF5. This compound is characterized by the presence of a bromine atom and multiple fluorine atoms attached to a benzene ring. It is a colorless to pale yellow liquid and is used in various chemical synthesis processes.

Preparation Methods

The synthesis of 1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene typically involves the bromination of 4-(difluoromethyl)-2,3,5-trifluorobenzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions. Industrial production methods may involve the use of catalysts such as copper or nickel to enhance the reaction efficiency .

Chemical Reactions Analysis

1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.

    Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated benzoic acids.

    Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride to form difluoromethylated benzene derivatives.

Common reagents and conditions used in these reactions include organic solvents like ether and chloroform, and catalysts such as palladium complexes . Major products formed from these reactions include various fluorinated aromatic compounds.

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and allows it to participate in a wide range of chemical reactions. The bromine atom can be easily substituted, making it a versatile intermediate in organic synthesis. The compound’s effects are mediated through its ability to form stable bonds with other molecules, facilitating the formation of desired products .

Comparison with Similar Compounds

1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its high fluorine content, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-2-1-3(9)4(7(12)13)6(11)5(2)10/h1,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKYBFZRVGKQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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